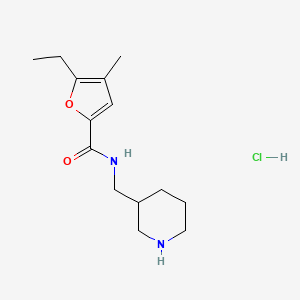![molecular formula C15H21ClF2N2O B7640932 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride](/img/structure/B7640932.png)
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride, also known as A-967079, is a potent and selective antagonist of the transient receptor potential V1 (TRPV1) channel. The TRPV1 channel is a non-selective cation channel that is activated by noxious heat, low pH, and various endogenous and exogenous ligands. TRPV1 is widely expressed in sensory neurons and plays a critical role in pain sensation and inflammation. A-967079 has been extensively studied as a tool compound for investigating the physiological and pathological functions of TRPV1.
作用机制
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride is a competitive antagonist of the TRPV1 channel. This compound binds to the same site as capsaicin, a natural ligand of TRPV1, and blocks the channel activation by capsaicin and other agonists. This compound does not affect the basal activity of TRPV1 or other TRP channels. This compound has a high selectivity for TRPV1 over other TRP channels and other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to block the capsaicin-induced calcium influx in TRPV1-expressing cells and to reduce the capsaicin-induced nociceptive behavior in animal models. This compound has also been shown to reduce the TRPV1-mediated inflammatory responses in animal models of arthritis and colitis. This compound has been tested in human clinical trials for the treatment of chronic pain, but the results have been inconclusive.
实验室实验的优点和局限性
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has several advantages as a tool compound for investigating TRPV1. This compound is a highly selective antagonist of TRPV1 and does not affect other ion channels or receptors. This compound has a high potency and can be used at low concentrations. This compound is stable and can be stored for a long time. However, this compound has some limitations as a tool compound. This compound is not a reversible antagonist and cannot be used to study the recovery of TRPV1 activity after the antagonist removal. This compound may have off-target effects at high concentrations or in specific experimental conditions.
未来方向
There are several future directions for the research on 1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride and TRPV1. One direction is the development of more selective and reversible antagonists of TRPV1 for the treatment of chronic pain and other TRPV1-mediated diseases. Another direction is the investigation of the role of TRPV1 in other physiological and pathological processes such as thermoregulation, urinary bladder function, and cancer. A third direction is the exploration of the interactions between TRPV1 and other ion channels, receptors, and signaling pathways. A fourth direction is the development of new experimental approaches to study the TRPV1 channel structure, function, and regulation.
合成方法
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride can be synthesized by a multi-step process starting from 2,5-difluoroacetophenone. The first step is the conversion of 2,5-difluoroacetophenone to 2,5-difluorobenzyl alcohol via reduction with sodium borohydride. The second step is the protection of the alcohol group with tert-butyldimethylsilyl chloride. The third step is the conversion of the protected alcohol to the corresponding mesylate with methanesulfonyl chloride. The fourth step is the substitution of the mesylate with piperidine-1-amine to form the intermediate amine. The final step is the condensation of the amine with 2-(2,5-difluorophenyl)acetyl chloride to form the target compound this compound hydrochloride.
科学研究应用
1-[2-(1-Aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride has been widely used as a tool compound for investigating the physiological and pathological functions of TRPV1. TRPV1 is involved in various physiological processes such as pain sensation, thermoregulation, and urinary bladder function. TRPV1 is also implicated in pathological conditions such as chronic pain, inflammation, and cancer. This compound has been used to study the role of TRPV1 in these processes and to develop potential therapeutic interventions.
属性
IUPAC Name |
1-[2-(1-aminoethyl)piperidin-1-yl]-2-(2,5-difluorophenyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O.ClH/c1-10(18)14-4-2-3-7-19(14)15(20)9-11-8-12(16)5-6-13(11)17;/h5-6,8,10,14H,2-4,7,9,18H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLPMKMDWCFIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCCN1C(=O)CC2=C(C=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-5-fluoro-N-methylpyridine-3-carboxamide](/img/structure/B7640859.png)

![N-[[4-(ethylsulfonylamino)phenyl]methyl]-1-propan-2-ylpyrrole-2-carboxamide](/img/structure/B7640869.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-2-fluoro-3-methylbenzamide;hydrochloride](/img/structure/B7640885.png)
![N-[2-(aminomethyl)cyclohexyl]quinoline-5-sulfonamide;hydrochloride](/img/structure/B7640891.png)
![3,7-dimethyl-N-[3-(pyridin-3-ylmethylamino)propyl]-1-benzofuran-2-carboxamide;hydrochloride](/img/structure/B7640894.png)

![5-[(4-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]pyridine-2-carbonitrile](/img/structure/B7640898.png)

![N-[4-(dimethylamino)-3,3-dimethylbutan-2-yl]-3-(1,3-dioxolan-2-yl)benzamide](/img/structure/B7640925.png)
![1-methyl-N-[1-(5-propan-2-yl-1,2-oxazole-3-carbonyl)piperidin-4-yl]pyrrole-2-carboxamide](/img/structure/B7640938.png)


![[2-(Hydroxymethyl)-5-methylmorpholin-4-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7640952.png)